molecular formula C16H14Cl4N2S2 B12010947 3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane CAS No. 18715-75-8

3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane

Cat. No.: B12010947
CAS No.: 18715-75-8
M. Wt: 440.2 g/mol
InChI Key: UUILSIQOYGCVPZ-UHFFFAOYSA-N
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Description

3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane belongs to the class of dithiadiazinanes, which are heterocyclic compounds containing two sulfur atoms and one nitrogen atom in a six-membered ring. Its chemical structure is as follows:

Structure: Cl4C12H8N2S2\text{Structure: } \text{Cl}_4\text{C}_{12}\text{H}_8\text{N}_2\text{S}_2 Structure: Cl4​C12​H8​N2​S2​

Preparation Methods

Synthetic Routes:

    Chlorination of 1,4,2,5-dithiadiazinane: The compound can be synthesized by chlorinating 1,4,2,5-dithiadiazinane using chlorine gas or chlorinating agents. The reaction proceeds via electrophilic substitution at the nitrogen and sulfur atoms.

    Friedel-Crafts Alkylation: The methylphenyl groups can be introduced through Friedel-Crafts alkylation using chloromethylbenzene derivatives.

Industrial Production:

3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane is not commonly produced on an industrial scale due to its specialized applications.

Chemical Reactions Analysis

The compound undergoes various reactions:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the chlorinated compound yields the corresponding amines.

    Substitution: Nucleophilic substitution reactions occur at the nitrogen and sulfur atoms.

    Common Reagents: Chlorine, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

    Major Products: Chlorinated derivatives, alkylated forms, and their intermediates.

Scientific Research Applications

3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane finds applications in:

    Chemistry: As a precursor for functionalized dithiadiazinane derivatives.

    Biology: Limited research, but potential use in bioconjugation studies.

    Medicine: No direct medical applications reported.

    Industry: Rarely used due to its specialized nature.

Mechanism of Action

The compound’s mechanism of action remains largely unexplored. its reactivity suggests potential interactions with biological targets or catalytic processes.

Comparison with Similar Compounds

While 3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane is unique in its chlorinated and alkylated structure, similar compounds include other dithiadiazinanes and heterocyclic sulfur compounds.

Properties

CAS No.

18715-75-8

Molecular Formula

C16H14Cl4N2S2

Molecular Weight

440.2 g/mol

IUPAC Name

3,3,6,6-tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane

InChI

InChI=1S/C16H14Cl4N2S2/c1-11-3-7-13(8-4-11)21-15(17,18)24-22(16(19,20)23-21)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

UUILSIQOYGCVPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(SN(C(S2)(Cl)Cl)C3=CC=C(C=C3)C)(Cl)Cl

Origin of Product

United States

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